![molecular formula C13H9ClIN3O2S B1463790 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-70-0](/img/structure/B1463790.png)
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9ClIN3O2S and a molecular weight of 433.66 . It is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves dissolving formamidine salt and alkali with 50-60% of total alkali mass in a solvent B, dropwise adding the compound of the formula IV obtained in the step (1) at 0-50 ℃, and reacting for 2-8 hours at 0-50 ℃ after dropwise adding is finished for 1-3 hours .Molecular Structure Analysis
The IUPAC name of this compound is 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine . The InChI code is 1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 .Chemical Reactions Analysis
The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
- Field : Pharmaceutical Chemistry
- Application : “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug .
- Results : The outcome of this application is the production of (+)-tofacitinib, a drug used for its immunosuppressant properties .
- Field : Pharmaceutical Chemistry
- Application : “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad. Including CP690550, CGP76030 and so on .
- Results : The outcome of this application is the production of various pharmaceutical intermediates .
Janus Kinase Inhibitors Synthesis
Synthesis of Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” is used in the manufacture of Tofacitinib citrate .
- Results : The outcome of this application is the production of Tofacitinib citrate .
- Field : Cancer Research
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives, including “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine”, were synthesized and tested in vitro against seven selected human cancer cell lines .
- Method : The compounds were tested using the MTT assay .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively .
Synthesis of Tofacitinib Citrate
In Vitro Anticancer Studies
- Field : Pharmaceutical Chemistry
- Application : “4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is used in the synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives .
- Method : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .
Synthesis of New Pyrrolo[2,3-d]pyrimidine Derivatives
Chemical Storage
Safety And Hazards
The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWHEZFQFFNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680577 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
479633-70-0 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

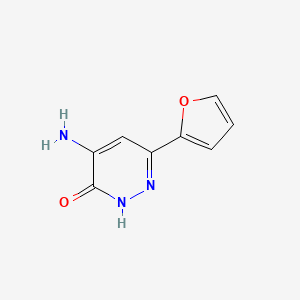
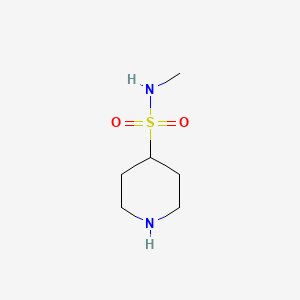
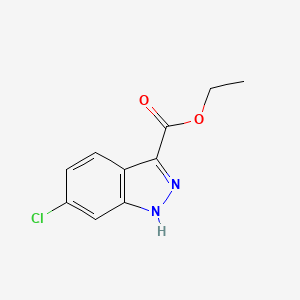
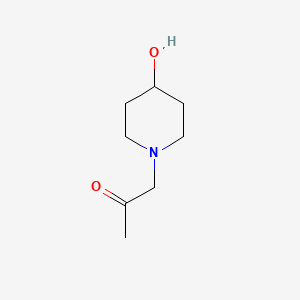
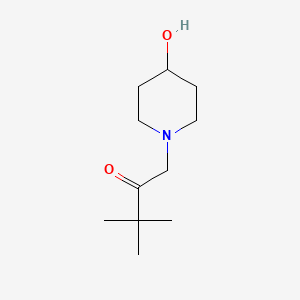
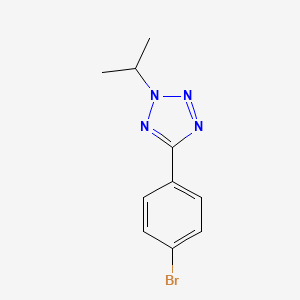
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
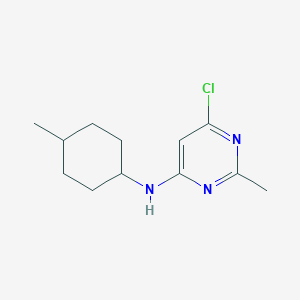
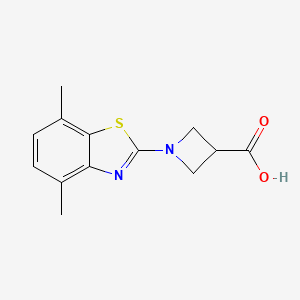
![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)
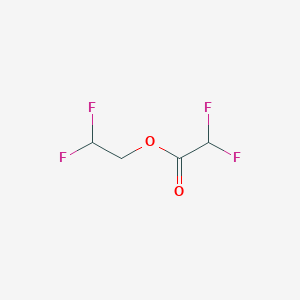
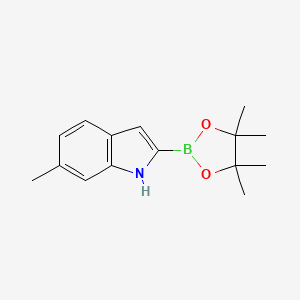
![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)